molecular formula C20H24N4O2 B5560757 2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1-isoindolinone

2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1-isoindolinone

Cat. No. B5560757
M. Wt: 352.4 g/mol
InChI Key: ZVXYFCCTRMJERJ-UHFFFAOYSA-N
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Description

2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1-isoindolinone, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is involved in the signaling pathway of B cells, which play a crucial role in the immune system. TAK-659 has been the focus of scientific research due to its potential as a therapeutic agent in the treatment of B cell-related diseases.

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds structurally related to "2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1-isoindolinone" demonstrates significant interest in their synthesis and exploration of chemical properties. For instance, Matsui et al. (1992) describe the synthesis and pharmacological evaluation of a series of 1,2-dihydro-1-[(5-methyl-1-imidazol-4-yl)methyl]-2-oxopyridine 5-HT3 antagonists, highlighting the importance of basic nitrogen, a linking group capable of hydrogen bonding interactions, and an aromatic moiety in their pharmacophoric elements. This research provides insights into the chemical framework and potential applications of related compounds in medicinal chemistry (Matsui et al., 1992).

Lee et al. (2013) explored a piperidine-catalyzed Groebke–Bienayme–Blackburn multicomponent reaction, leading to isoquinolinone-embedded imidazo[1,2-a]benzimidazoles, offering a pathway for the creation of complex heterocyclic structures that could be related to the target compound, showcasing the versatility of such chemical frameworks in synthesizing bioactive molecules (Lee et al., 2013).

Potential Biomedical Applications

Research into related chemical structures reveals potential biomedical applications, particularly in the context of novel therapeutic agents. Snieckus and Jiao (2017) reported a method for synthesizing imidazoles from oxime ethers with visible light assistance, indicating the broad synthetic utility of related compounds in pharmaceutical research, which could extend to "this compound" (Snieckus & Jiao, 2017).

Moreover, Rajanarendar et al. (2015) described the synthesis of novel imidazo[1,2-b]isoxazoles and their Mannich bases as potential biodynamic agents, highlighting the continuous interest in exploring the therapeutic potentials of structurally complex molecules. This research underscores the potential of compounds similar to "this compound" for developing new drugs and therapeutic agents (Rajanarendar et al., 2015).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on the specific compound and its biological activity. For example, some imidazole derivatives have been found to have antibacterial, antifungal, or antitumor activity .

Safety and Hazards

Imidazole compounds can cause severe skin burns and eye damage . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . Therefore, the development of new imidazole derivatives with improved properties and activities is a promising area of future research.

properties

IUPAC Name

2-[3-[3-(1-methylimidazol-2-yl)piperidin-1-yl]-3-oxopropyl]-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-22-12-9-21-19(22)16-6-4-10-23(14-16)18(25)8-11-24-13-15-5-2-3-7-17(15)20(24)26/h2-3,5,7,9,12,16H,4,6,8,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXYFCCTRMJERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCCN(C2)C(=O)CCN3CC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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